molecular formula C18H17NO2 B278997 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

Katalognummer B278997
Molekulargewicht: 279.3 g/mol
InChI-Schlüssel: AETSENVMDRSIAI-VAWYXSNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, also known as MAT or MATQ, is a synthetic compound that has been studied for its potential applications in various scientific fields.

Wirkmechanismus

The mechanism of action of 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one involves its ability to undergo photoinduced electron transfer. Upon excitation with light, 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is converted to its radical cation form, which can then react with oxygen to produce reactive oxygen species (ROS). These ROS can cause damage to cellular components, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one can induce apoptosis, or programmed cell death, in cancer cells. This is due to its ability to generate ROS, which can cause damage to DNA, proteins, and other cellular components. Additionally, 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one in lab experiments is its high photostability, which allows for prolonged imaging sessions without the need for frequent dye replenishment. Additionally, its low cytotoxicity makes it suitable for use in live-cell imaging. However, one limitation of using 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is its relatively low quantum yield, which may limit its usefulness in certain applications.

Zukünftige Richtungen

There are several potential future directions for research on 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one. One area of interest is the development of more efficient synthesis methods for 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, as the current method can be time-consuming and costly. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one and its potential applications in cancer treatment and imaging. Finally, there is potential for the development of new derivatives of 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one with improved properties, such as higher quantum yields or increased specificity for certain cellular components.

Synthesemethoden

2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one can be synthesized through a multi-step process involving the reaction of 2,4,6-cycloheptatrien-1-one with N-methyl-N-(4-methylphenyl)amine and acryloyl chloride. The resulting compound is then purified through column chromatography to obtain 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one in its pure form.

Wissenschaftliche Forschungsanwendungen

2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been studied for its potential applications as a fluorescent probe for imaging purposes. It has been shown to have high photostability and low cytotoxicity, making it a promising candidate for use in live-cell imaging. Additionally, 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been studied for its potential as a photosensitizer in photodynamic therapy, a treatment method that involves the use of light to activate a photosensitizing agent to destroy cancer cells.

Eigenschaften

Produktname

2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

Molekularformel

C18H17NO2

Molekulargewicht

279.3 g/mol

IUPAC-Name

2-(methylamino)-7-[(E)-3-(4-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H17NO2/c1-13-7-9-14(10-8-13)11-12-17(20)15-5-3-4-6-16(19-2)18(15)21/h3-12H,1-2H3,(H,19,21)/b12-11+

InChI-Schlüssel

AETSENVMDRSIAI-VAWYXSNFSA-N

Isomerische SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C(C2=O)NC

SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C(C2=O)NC

Kanonische SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C(C2=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.